N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-7-5-13(6-8-14)11-21-17(23)18(24)22-12-19(25,15-3-1-9-26-15)16-4-2-10-27-16/h1-10,25H,11-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLTLDDJMQALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction involving 4-fluorobenzyl chloride and a suitable nucleophile.
Preparation of the Furan and Thiophene Intermediates: The furan and thiophene intermediates are synthesized separately through standard organic reactions such as Friedel-Crafts acylation or Vilsmeier-Haack formylation.
Coupling Reactions: The intermediates are then coupled using a series of condensation reactions to form the desired oxalamide structure. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine: The 4-fluorobenzyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues like S336 .
- Hydroxyl Group : The hydroxyl moiety in the target compound could improve solubility via hydrogen bonding, a feature absent in S336 and GMC-4 .
Umami Flavor Agents (S336 and S5456)
- S336: Exhibits potent umami taste enhancement (FEMA 4233) with a NOEL of 100 mg/kg bw/day in rats. It is metabolized via hydrolytic cleavage of the oxalamide bond, yielding non-toxic metabolites .
Antimicrobial and Pharmacological Candidates
- The 4-fluorophenyl group in GMC-4 mirrors the fluorinated aromaticity in the target compound .
- Adamantyl Derivatives () : High melting points (>210°C) due to bulky adamantyl groups; these compounds highlight how steric bulk influences physical properties .
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.4 g/mol. The compound features a 4-fluorobenzyl group, a furan moiety, and a thiophene ring, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride under controlled conditions to form the oxalamide linkage. The reaction is generally conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis and ensure high yields.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. While the precise mechanism is not fully elucidated, it likely involves modulation of signaling pathways related to neurotransmitter systems or other critical biological functions.
Biological Activity
Research has indicated that compounds within the oxalamide class exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Certain oxalamides have demonstrated protective effects on neuronal cells under stress conditions.
Case Studies
-
Anticancer Activity : A study examining the effects of similar oxalamide derivatives found that they induced apoptosis in cancer cell lines by activating caspase pathways. This suggests that this compound could potentially exhibit similar effects.
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 15 Caspase activation HeLa (Cervical) 10 DNA damage response - Neuroprotective Effects : In vitro studies have shown that certain oxalamides can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
